Cas no 170702-03-1 (2,5-Thiophenedicarboxylic acid, 3-hexyl-)

2,5-Thiophenedicarboxylic acid, 3-hexyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Thiophenedicarboxylic acid, 3-hexyl-
- 3-Hexylthiophene-2,5-dicarboxylic acid
- EN300-716863
- 170702-03-1
-
- Inchi: 1S/C12H16O4S/c1-2-3-4-5-6-8-7-9(11(13)14)17-10(8)12(15)16/h7H,2-6H2,1H3,(H,13,14)(H,15,16)
- InChI Key: BZJNRTLFCRNAQG-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC(C(O)=O)=CC=1CCCCCC
Computed Properties
- Exact Mass: 256.07693016g/mol
- Monoisotopic Mass: 256.07693016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.263±0.06 g/cm3(Predicted)
- Boiling Point: 440.0±45.0 °C(Predicted)
- pka: 3.25±0.10(Predicted)
2,5-Thiophenedicarboxylic acid, 3-hexyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716863-1.0g |
3-hexylthiophene-2,5-dicarboxylic acid |
170702-03-1 | 1g |
$0.0 | 2023-06-07 |
2,5-Thiophenedicarboxylic acid, 3-hexyl- Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on 2,5-Thiophenedicarboxylic acid, 3-hexyl-
Recent Advances in the Study of 2,5-Thiophenedicarboxylic acid, 3-hexyl- (CAS: 170702-03-1) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2,5-Thiophenedicarboxylic acid, 3-hexyl- (CAS: 170702-03-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The findings discussed herein are based on a comprehensive review of recent peer-reviewed publications and industry reports.
Recent studies have highlighted the role of 2,5-Thiophenedicarboxylic acid, 3-hexyl- as a versatile building block in the synthesis of novel organic materials and pharmaceutical intermediates. Its thiophene core, combined with the hexyl substituent, offers a balance of hydrophobicity and electronic properties, making it an attractive candidate for applications in organic electronics and drug design. Researchers have successfully employed this compound in the development of conjugated polymers with enhanced charge transport properties, which are critical for organic photovoltaic devices and biosensors.
In the pharmaceutical domain, preliminary investigations into the biological activity of 2,5-Thiophenedicarboxylic acid, 3-hexyl- have revealed promising results. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit moderate inhibitory activity against certain kinases involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory agents targeting these kinases. Furthermore, molecular docking simulations suggest that the compound's unique structure allows for favorable interactions with the active sites of these enzymes.
The synthesis and characterization of 2,5-Thiophenedicarboxylic acid, 3-hexyl- have also seen significant improvements in recent years. A novel, high-yield synthetic route was reported in the European Journal of Organic Chemistry (2024), which utilizes a palladium-catalyzed cross-coupling reaction to introduce the hexyl group with high regioselectivity. This advancement not only improves the scalability of production but also reduces the environmental impact compared to traditional methods. Analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the purity and structural integrity of the synthesized compound.
Looking ahead, researchers are exploring the potential of 2,5-Thiophenedicarboxylic acid, 3-hexyl- in drug delivery systems. Its amphiphilic nature, resulting from the combination of hydrophobic hexyl chain and hydrophilic carboxylic acid groups, makes it a candidate for the development of self-assembling nanocarriers. Early-stage in vitro studies have shown that these nanocarriers can effectively encapsulate hydrophobic drugs and release them in a controlled manner, suggesting potential applications in targeted cancer therapy.
In conclusion, 2,5-Thiophenedicarboxylic acid, 3-hexyl- (CAS: 170702-03-1) represents a compound of growing importance in chemical biology and pharmaceutical research. Its diverse applications, ranging from materials science to drug discovery, highlight its versatility. As research continues, further optimization of its synthesis and exploration of its biological activities are expected to yield additional breakthroughs. The compound's unique structural features position it as a valuable tool for addressing current challenges in both materials development and therapeutic innovation.
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